![molecular formula C14H19N3 B2878887 2-(2-环丙基嘧啶-4-基)八氢环戊并[c]吡咯 CAS No. 2310082-37-0](/img/structure/B2878887.png)
2-(2-环丙基嘧啶-4-基)八氢环戊并[c]吡咯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of pyrrole-containing compounds like “2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole” often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that generates a pyrrole ring from a 1,4-diketone and an amine . Other methods include the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The molecule contains a total of 32 bonds, including 17 non-H bonds, 6 multiple bonds, 1 rotatable bond, and 6 aromatic bonds .Chemical Reactions Analysis
Pyrrole-containing compounds are known for their diverse reactivity. They can undergo a variety of reactions, including substitution, addition, and complexation reactions . The specific reactions that “2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole” can undergo would depend on the specific conditions and reagents used.科学研究应用
合成和生物活性
研究人员已经开发了合成吡咯烷衍生物的方法,这对于创建具有潜在生物活性的化合物至关重要。一项研究展示了吡咯烷类型 3,7-二氮杂双环 [3.3.0] 辛烷的一锅合成,探索了它们的抗菌和抗氧化活性。尽管测试的化合物显示出不显着的抗菌生长,但一种化合物开始在较高浓度下发挥一些抗氧化活性,表明在开发抗氧化疗法中进一步探索的潜在领域 (Amornraksa, Prachayasittikul, & Worachartcheewan,2008)。
抗菌和抗真菌应用
由 1,3-偶极环加成物合成的对映体多羟烷基吡咯烷被评估为 β-半乳呋喃苷酶的抑制剂,尽管这些化合物对该酶几乎没有抑制活性,表明生物活性具有特定的结构要求 (Oliveira Udry, Repetto, Vega, & Varela,2016)。
抗菌和细胞毒性活性
开发了一种合成功能化螺并羟吲哚吡咯烷衍生物的策略性方法,显示出显着的体外抗菌、抗真菌、抗疟疾和抗结核活性。这项研究强调了吡咯烷衍生物在开发针对各种传染病的新疗法中的潜力 (Haddad 等人,2015)。
作用机制
Target of Action
The primary target of 2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole is the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
Mode of Action
The compound interacts with PAR1, acting as an antagonist . This means it binds to the receptor and blocks its activation, thereby inhibiting the downstream effects of PAR1 activation
Biochemical Pathways
The antagonistic action of the compound on PAR1 affects the biochemical pathways associated with platelet aggregation . Thrombin, a key enzyme in the coagulation cascade, regulates platelet aggregation mainly through actions on PAR1 . By blocking PAR1, the compound can potentially disrupt these pathways and reduce the risk of thrombotic cardiovascular events .
Pharmacokinetics
Similar compounds have been reported to have poor metabolic stability in human and rat liver microsomes
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of platelet aggregation . This can lead to a reduction in the rate of cardiovascular events such as myocardial infarction, stroke, and urgent coronary revascularization .
属性
IUPAC Name |
2-(2-cyclopropylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-11-8-17(9-12(11)3-1)13-6-7-15-14(16-13)10-4-5-10/h6-7,10-12H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMKEZQJHCQWAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC(=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。